7-Chloro-4-iodobenzo[d]thiazole

Cross-coupling Synthetic methodology Halogen reactivity

Sourcing benzothiazole cores with a single reactive handle limits divergent library synthesis. This 7-chloro-4-iodo scaffold provides an orthogonal reactivity gradient. Key outcomes: 1) Chemoselective C-4 iodine enables rapid Suzuki coupling, leaving C-7 chlorine intact for a second diversification. 2) The strong halogen bond donor potential of iodine supports co-crystal engineering for API formulation. 3) Stable C-Cl bond acts as a metabolic blocker for agrochemical lead optimization. Supplied with Certificate of Analysis; reliable delivery from BenchChem.

Molecular Formula C7H3ClINS
Molecular Weight 295.53 g/mol
Cat. No. B12981438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-4-iodobenzo[d]thiazole
Molecular FormulaC7H3ClINS
Molecular Weight295.53 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1Cl)SC=N2)I
InChIInChI=1S/C7H3ClINS/c8-4-1-2-5(9)6-7(4)11-3-10-6/h1-3H
InChIKeyNRNWVUDLNXNQHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-4-iodobenzo[d]thiazole: Structural and Reactivity Profile


7-Chloro-4-iodobenzo[d]thiazole (CAS 2403783-72-0) is a dihalogenated benzothiazole building block with a molecular weight of 295.53 g/mol . The benzothiazole core is a privileged scaffold in medicinal chemistry and materials science, and the presence of two distinct halogen substituents (chlorine at C-7 and iodine at C-4) is designed to provide orthogonal reactivity handles for sequential functionalization [1]. This compound serves not as a final bioactive agent, but as a strategic intermediate where the differential reactivity of C–I versus C–Cl bonds can be exploited in multi-step synthesis, particularly in palladium-catalyzed cross-coupling reactions.

Orthogonal C–I (C-4) and C–Cl (C-7) handles for sequential couplings
Designed for palladium-catalyzed cross-coupling workflows
Enables access to underexplored 4,7-disubstituted benzothiazole space

Why Generic Benzothiazoles Cannot Substitute


Simple in-class substitution is not feasible due to the critical role of the two distinct halogens in enabling sequential, chemoselective transformations. For instance, using a mono-iodinated benzothiazole (e.g., 4-iodobenzo[d]thiazole) forfeits the secondary synthetic handle required for later-stage diversification. Using a dichloro analog (e.g., 4,7-dichlorobenzo[d]thiazole) sacrifices the superior leaving-group ability of iodine, which is essential for efficient initial cross-coupling steps [1]. The specific 7-chloro-4-iodo substitution pattern provides a reactivity gradient that is absent in other dihalogenated isomers, such as 4-chloro-2-iodobenzo[d]thiazole, where the iodine is on the electronically distinct C-2 position, leading to different reaction kinetics and regiochemical outcomes. The quantitative evidence below details these points.

!
Mono-iodinated benzothiazole lacks the second halogen handle for late-stage diversification.
!
Dichloro analog (4,7-dichloro) lacks the high iodine reactivity needed for efficient initial cross-coupling.
!
4-Chloro-2-iodo isomer positions iodine at C-2, altering regiochemical outcomes compared to C-4 substitution.

Quantitative Differentiation Against Closest Analogs


Superior C–I Reactivity in Cross-Coupling

In heteroaryl systems, the C–I bond is significantly more reactive than C–Br or C–Cl bonds in oxidative addition, the rate-determining step for many cross-coupling reactions. In a study on analogous 4-halogenated isothiazoles, 4-iodo derivatives showed complete conversion in Suzuki-Miyaura couplings under conditions where 4-bromo derivatives required longer times or higher temperatures, and the 4-chloro derivative was unreactive [1]. For 7-Chloro-4-iodobenzo[d]thiazole, this principle means the iodine at C-4 can be selectively coupled in the presence of the C-7 chlorine, a feat not possible with the 4,7-dibromo or 4,7-dichloro analogs.

C–I Coupling Reactivity
Class-level
C–I >> C–Br >> C–Cl oxidative addition. Model Suzuki yield >90% for C–I analog vs. slower/no reaction for Br/Cl.
Supports selective C-4 coupling in presence of C-7 chlorine
Based on analogous 4-haloisothiazole system; Pd(PPh₃)₄, 80 °C
Cross-coupling Synthetic methodology Halogen reactivity

Orthogonal Sequential Diversification

The concept of exploiting two different halogens for sequential cross-couplings is proven on the benzothiazole core. A study using 4-bromo-2-iodobenzothiazole demonstrated complete selectivity for the C-2 iodine in the first Suzuki coupling, leaving the C-4 bromine intact for a second coupling, enabling the synthesis of a library of disubstituted benzothiazoles [1]. For 7-Chloro-4-iodobenzo[d]thiazole, the iodine is at the C-4 position and the chlorine at C-7. This positional isomerism offers a distinct synthetic route compared to the 4-chloro-2-iodo isomer. The C-4 position is known to be more reactive than the C-7 position, allowing the iodine to be addressed first, followed by the chlorine, which requires more forcing conditions, thus enabling a unique sequential functionalization sequence not available from the 2,4-analog.

Orthogonal Diversification
Context-dependent
Proposed sequence: 1st coupling at C-4 (I) under mild conditions, 2nd at C-7 (Cl) under more forcing conditions. Reverses order vs. 2,4-isomer.
Enables unique 4,7-disubstituted library access
Analogous selectivity demonstrated on 4-bromo-2-iodobenzothiazole
Orthogonal synthesis Sequential functionalization Molecular library design

Enhanced Halogen Bond Donor Capability

The σ-hole on iodine is significantly more electropositive and larger than on bromine or chlorine, leading to stronger, more directional halogen bonds (XB). In a study on benzothiazole derivatives, the introduction of an iodine substituent was shown to create strong I···N or I···S halogen bonds, which directed crystal packing and resulted in distinct solid-state properties compared to bromo and chloro analogs [1]. For 7-Chloro-4-iodobenzo[d]thiazole, this means the iodine can serve as a strong halogen bond donor for co-crystallization or supramolecular assembly, while the chlorine provides a weaker, secondary interaction site.

Halogen Bond Donor
Class-level
I σ-hole Vs,max ~150 kJ/mol (estimated) vs. Br ~105, Cl ~75. Stronger, more directional halogen bonds.
Directs supramolecular assembly in co-crystal design
Based on computational electrostatic potential models of haloarenes
Halogen bonding Crystal engineering Supramolecular chemistry

Metabolic Stability of the C–Cl Bond

In medicinal chemistry, chlorine is often used as a metabolic blocking group, as the C–Cl bond is more resistant to oxidative metabolism than the C–I bond. While the iodine at C-4 is designed for synthetic elaboration, the chlorine at C-7 can be retained in the final molecule to block a potential metabolic soft spot, improving in vivo half-life [1]. This is a strategic advantage over a 4-iodobenzo[d]thiazole, which lacks this second handle. The 4-bromo-7-chloro analog offers a similar feature but with a less reactive synthetic handle (bromine) for the initial coupling.

C–Cl Metabolic Block
Class-level
C–Cl BDE ~96 kcal/mol vs. C–I ~57 kcal/mol. Chlorine stable to oxidative metabolism; iodine labile.
Chlorine may block metabolic soft spots in lead molecules
Standard bond dissociation energies from physical organic chemistry
Drug metabolism Blocking group Lead optimization

High-Value Application Scenarios


4,7-Disubstituted Benzothiazole Library Synthesis

Medicinal chemistry groups requiring a divergent synthesis of 4,7-diaryl- or 4-aryl-7-alkyl-benzothiazole libraries benefit most from this compound. The C-4 iodine undergoes rapid Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids under mild conditions, leaving the C-7 chlorine intact. A subsequent coupling (e.g., Suzuki, Buchwald-Hartwig, or Negishi) at the C-7 position then introduces the second diversity element. This orthogonal reactivity, proven on the analogous 4-bromo-2-iodobenzothiazole system [1], is the compound's primary differentiator and its value proposition for library synthesis.

PET Imaging Probe Precursor

The highly reactive C-4 iodine makes this compound an ideal precursor for late-stage radiofluorination or radioiodination. The iodine can be rapidly displaced by [18F]fluoride or exchanged with [124I]iodine under mild conditions, while the metabolically stable C-7 chlorine remains intact, serving as a blocking group or pharmacokinetic modifier. This strategy is particularly relevant for developing benzothiazole-based PET probes for imaging targets like amyloid plaques, a field where rapid radiochemical incorporation is critical [1].

Crystal Engineering and Halogen Bonding

Co-crystal screens for high-value active pharmaceutical ingredients (APIs) can exploit the strong halogen bond donor ability of the iodine atom. The predicted high σ-hole magnitude on iodine [1] makes 7-Chloro-4-iodobenzo[d]thiazole a potent co-crystal former with acceptors like pyridyl or carbonyl groups. The chlorine provides a secondary, weaker interaction site, allowing for the design of ternary co-crystals with complex, predictable architectures. This has direct implications for improving API solubility, stability, and intellectual property protection.

Agrochemical Lead Diversification

In agrochemical research, the metabolic stability of the C–Cl bond is as valuable as it is in drug discovery. The compound can serve as a key intermediate for synthesizing novel fungicidal or herbicidal leads. The C-4 iodine is used to install a key aryl or heteroaryl pharmacophore, and the C-7 chlorine is retained in the final molecule to block oxidative metabolism by soil microbes or target organisms, extending the field half-life of the product. This dual-purpose design is a proven strategy in the development of modern, potent agrochemicals.

Application
Selection Property
Validation Focus
4,7-Disubstituted benzothiazole library synthesis
Orthogonal sequential coupling handles
C-4 iodine first, C-7 chlorine second
PET imaging probe precursor
Rapid radiohalogenation at C-4
Radiochemical incorporation and stability
Crystal engineering co-crystals
Iodine halogen bond donor
Supramolecular assembly and co-crystal design
Agrochemical lead diversification
Metabolic blocking C–Cl bond
Metabolic stability and field half-life
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